molecular formula C13H13N3O3S2 B11776064 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11776064
M. Wt: 323.4 g/mol
InChI Key: NRVOGLQZBZDFIM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is an organic compound that features a thienopyrazole core with methoxyphenyl and methylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the thienopyrazole intermediate.

    Addition of the Methylsulfonyl Group: This can be done via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1H-pyrazol-3-amine: Lacks the thieno and methylsulfonyl groups.

    5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine: Lacks the methoxyphenyl group.

    4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-pyrazole: Lacks the thieno ring.

Uniqueness

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the combination of its thienopyrazole core with methoxyphenyl and methylsulfonyl substituents. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C13H13N3O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H13N3O3S2/c1-19-8-5-3-7(4-6-8)9-10-11(14)15-16-12(10)20-13(9)21(2,17)18/h3-6H,1-2H3,(H3,14,15,16)

InChI Key

NRVOGLQZBZDFIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=NNC(=C23)N)S(=O)(=O)C

Origin of Product

United States

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